N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide
Description
N'-(2,3-Dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide is a synthetic organic compound featuring a triazinone core, a hydrazide linker, and a 2,3-dimethoxybenzylidene substituent. The hydrazide group (–NH–NH–CO–) connects the triazinone core to the 2,3-dimethoxybenzylidene fragment, a methoxy-substituted aromatic ring that may enhance lipophilicity and modulate electronic properties.
Properties
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O5/c1-8(17-12-14(23)18-15(24)21-19-12)13(22)20-16-7-9-5-4-6-10(25-2)11(9)26-3/h4-8H,1-3H3,(H,17,19)(H,20,22)(H2,18,21,23,24)/b16-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSZKINUWVICMQ-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC=C1)OC)OC)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC=C1)OC)OC)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action as reported in various studies.
Synthesis and Structural Characteristics
The compound is synthesized through a condensation reaction involving 2,3-dimethoxybenzaldehyde and a hydrazine derivative containing a triazine moiety. The resulting hydrazone structure is characterized by the presence of both benzylidene and triazine functionalities which may contribute to its biological activities.
Antimicrobial Activity
Studies have shown that derivatives of similar hydrazones exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested compounds ranged from 1.95 to 15.62 μg/mL against strains like Streptococcus spp. and Escherichia coli .
- Antifungal Activity : Similar compounds have also shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values around 3.92–4.01 mM .
Cytotoxicity and Anticancer Potential
Research has indicated that azomethine derivatives can exhibit cytotoxic effects on cancer cell lines:
- Cell Line Studies : For example, compounds related to the triazine structure have been tested on colon carcinoma cell lines (HCT-15), showing promising results with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways including caspase activation and inhibition of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
- Substituents on the Benzene Ring : Electron-donating or withdrawing groups can significantly impact the compound's lipophilicity and overall reactivity.
- Triazine Moiety : The presence of the triazine ring is crucial for enhancing biological activity due to its ability to interact with biological targets effectively.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of hydrazone derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation involving human lung adenocarcinoma cells (A549), derivatives showed selective cytotoxicity with IC50 values indicating strong potential for further development as anticancer agents .
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by:
- Hydrazone linkage : This functional group is known for its biological activity.
- Triazin moiety : Contributes to the compound's potential pharmacological properties.
Molecular Formula
The molecular formula of N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide is .
Anticancer Activity
Research has demonstrated that compounds with hydrazone structures can exhibit anticancer properties. For instance, derivatives similar to this compound have been investigated for their ability to inhibit cancer cell proliferation.
Case Study: In Vitro Studies
A study involving the testing of hydrazone derivatives showed that certain compounds significantly reduced the viability of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Hydrazone A | MCF-7 (breast cancer) | 15 | Apoptosis |
| Hydrazone B | HeLa (cervical cancer) | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. Studies indicate that hydrazones can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study: Antibacterial Activity
In a comparative study of several hydrazone derivatives against Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N'-(2,3-dimethoxybenzylidene)-... | E. coli | 32 µg/mL |
| N'-(2,3-dimethoxybenzylidene)-... | S. aureus | 16 µg/mL |
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Case Study: In Vivo Studies
Animal models treated with the compound showed reduced levels of inflammatory markers compared to controls:
| Treatment Group | Pro-inflammatory Cytokines (pg/mL) |
|---|---|
| Control | 250 |
| Treatment | 150 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities
The compound belongs to a family of triazinone-based hydrazides. Key structural analogs include:
*Molecular formula and weight inferred from analogs.
Substituent Effects
- Electron-Donating vs. In contrast, the 4-trifluoromethyl group () introduces electron-withdrawing effects, which may improve oxidative stability and alter binding affinity . Methoxy groups (–OCH₃) increase hydrophilicity compared to trifluoromethyl (–CF₃), impacting solubility and membrane permeability .
- Positional Isomerism: The 2-amino vs. 3-amino substitution in the propanehydrazide chain ( vs. 2) influences steric accessibility and hydrogen-bonding patterns.
Benzylidene Substitution Patterns :
- 2,3-Dimethoxy (Target) vs. 2,4-dimethoxy (): The position of methoxy groups affects the aromatic ring’s electronic distribution. 2,4-Dimethoxy substitution creates a para-directing effect, which could influence reactivity in further functionalization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
